molecular formula C20H30N2O2 B259696 3-[(diisobutylamino)methyl]-8-methoxy-2-methyl-4-quinolinol

3-[(diisobutylamino)methyl]-8-methoxy-2-methyl-4-quinolinol

Cat. No.: B259696
M. Wt: 330.5 g/mol
InChI Key: CFPUREXLKMITAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(diisobutylamino)methyl]-8-methoxy-2-methyl-4-quinolinol is a complex organic compound with the molecular formula C20H30N2O2 It is characterized by its quinoline core structure, which is substituted with a diisobutylamino group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(diisobutylamino)methyl]-8-methoxy-2-methyl-4-quinolinol typically involves multi-step organic reactions. One common method includes the alkylation of 8-methoxy-2-methylquinolin-4-ol with diisobutylamine in the presence of a suitable base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(diisobutylamino)methyl]-8-methoxy-2-methyl-4-quinolinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.

    Substitution: The methoxy and diisobutylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can result in a variety of substituted quinoline compounds with different functional groups.

Scientific Research Applications

3-[(diisobutylamino)methyl]-8-methoxy-2-methyl-4-quinolinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(diisobutylamino)methyl]-8-methoxy-2-methyl-4-quinolinol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(diisobutylamino)methyl]-8-methoxy-2-methyl-4-quinolinol is unique due to its specific combination of functional groups and the quinoline core structure

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

3-[[bis(2-methylpropyl)amino]methyl]-8-methoxy-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C20H30N2O2/c1-13(2)10-22(11-14(3)4)12-17-15(5)21-19-16(20(17)23)8-7-9-18(19)24-6/h7-9,13-14H,10-12H2,1-6H3,(H,21,23)

InChI Key

CFPUREXLKMITAN-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CN(CC(C)C)CC(C)C

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CN(CC(C)C)CC(C)C

Origin of Product

United States

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